N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide
Description
N-(5-(4-(2-Chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide (CAS 1251706-96-3, BG16694) is a heterocyclic compound featuring an isothiazole core substituted with a pyridin-2-yl group, a 4-(2-chlorophenyl)piperazine-1-carbonyl moiety, and an acetamide side chain. Its molecular formula is C₂₁H₂₀ClN₅O₂S, with a molecular weight of 441.93 g/mol .
Properties
IUPAC Name |
N-[5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c1-14(28)24-19-18(16-7-4-5-9-23-16)25-30-20(19)21(29)27-12-10-26(11-13-27)17-8-3-2-6-15(17)22/h2-9H,10-13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKHIBSOMUZJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl
Biological Activity
N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring multiple pharmacophoric elements, which contribute to its biological activity. The molecular formula is , and it possesses a molecular weight of 377.88 g/mol. The key structural components include:
- Piperazine moiety : Known for its role in various pharmacological activities.
- Isothiazole ring : Associated with antimicrobial and anticancer properties.
- Chlorophenyl group : Often linked to enhanced potency in drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds in the literature have shown inhibition of fatty acid amide hydrolase (FAAH), which is crucial for regulating endocannabinoid levels. This inhibition can lead to analgesic effects by increasing endogenous cannabinoid concentrations .
- Anticonvulsant Activity : Research indicates that derivatives of piperazine can exhibit anticonvulsant properties. For instance, related compounds demonstrated efficacy in animal models of epilepsy, suggesting that this compound may also possess similar effects .
- Antimicrobial Activity : The presence of the isothiazole ring is often associated with antimicrobial properties, making this compound a potential candidate for further investigation in treating infections .
Anticonvulsant Activity
A study evaluated a series of piperazine derivatives, including those structurally related to this compound. The results indicated significant anticonvulsant effects in the maximal electroshock (MES) test, particularly at doses ranging from 30 to 300 mg/kg .
| Compound | Dose (mg/kg) | MES Protection (%) | Comments |
|---|---|---|---|
| 12 | 100 | 80 | Effective against MES seizures |
| 13 | 300 | 100 | Complete protection at 4h post-administration |
FAAH Inhibition
In another study focusing on FAAH inhibitors, compounds similar to this compound were shown to increase levels of endocannabinoids in the brain, providing analgesic effects in models of neuropathic pain .
| Compound | IC50 (μM) | Analgesic Effect | Model Used |
|---|---|---|---|
| JNJ-1661010 | <0.1 | Significant | Rat model |
| Similar Compound | <0.15 | Moderate | Spinal nerve ligation |
Scientific Research Applications
Oncology Applications
Recent studies have highlighted the potential of this compound as an eIF4A3 inhibitor , which is significant for cancer research. The eIF4A3 protein plays a role in the regulation of gene expression related to tumor growth.
Case Studies
- Inhibition Studies : A novel series of compounds similar to N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide demonstrated potent inhibition of eIF4A3 with IC50 values as low as 0.05 μM . These compounds exhibited favorable pharmacokinetic profiles and showed antitumor efficacy in vivo without significant toxicity, indicating their potential as therapeutic agents.
| Compound | IC50 (μM) | T/C Value (%) | Toxicity |
|---|---|---|---|
| Compound 1o | 0.10 | 54% | Low |
| Compound 1q | 0.14 | 29% | Low |
Neuropharmacological Applications
The compound's structural features suggest potential neuroprotective properties, particularly through modulation of neurotransmitter systems.
Neuroprotection Mechanism
Research indicates that compounds with similar structures can modulate NMDA receptors, which are critical in synaptic plasticity and neuroprotection . The antioxidant properties associated with these compounds may protect against oxidative stress-related neuronal damage.
Case Studies
- Neuroprotective Effects : In experimental models of neurodegenerative diseases, compounds that inhibit NMDA receptor activity have shown promise in preventing neuronal death and preserving cognitive function . This suggests that this compound could be explored further for its neuroprotective capabilities.
Pharmacological Profiling
The pharmacological profiling of this compound includes assessing its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs).
Advanced Profiling Techniques
Recent advancements in computational models have improved the understanding of ligand-receptor interactions, allowing for more accurate predictions of the compound's pharmacological profile . This can aid in identifying optimal therapeutic uses and minimizing side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Piperazine-Carbonyl Derivatives
Several analogs share the piperazine-carbonyl scaffold but differ in substituents on the benzoyl ring or heterocyclic core:
Key Observations :
Heterocyclic Core Modifications
Replacement of the isothiazole core with other heterocycles alters pharmacological profiles:
Key Observations :
Functional Group Replacements
Acetamide vs. Sulfonamide Derivatives
Key Observations :
- Sulfonamide derivatives () exhibit higher molecular weights (~526 g/mol) and likely improved solubility due to the sulfonamide group’s polarity compared to acetamide .
Q & A
Q. What are the key synthetic routes for this compound, and how are intermediates characterized?
The synthesis involves multi-step reactions, including:
- Condensation to form the isothiazole core.
- Substitution reactions to introduce the 2-chlorophenylpiperazine and pyridin-2-yl groups.
- Acetamide functionalization via nucleophilic acyl substitution . Characterization methods :
- NMR spectroscopy (1H, 13C) to confirm connectivity and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if single crystals are obtained) for absolute configuration determination .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Assign peaks to specific protons (e.g., piperazine NH, pyridinyl aromatic protons) to verify regiochemistry .
- Mass Spectrometry (MS) : Detect molecular ion peaks and rule out side products.
- HPLC-PDA : Assess purity (>95% threshold for pharmacological studies) .
- FT-IR : Confirm carbonyl (C=O) and amide (N-H) functional groups .
Advanced Research Questions
Q. How can conflicting reports on synthesis yields be resolved?
Discrepancies often arise from variations in:
- Reaction conditions (e.g., inert atmosphere, temperature gradients).
- Catalyst choice (e.g., Pd-based vs. Cu-mediated coupling). Methodological solutions :
- Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, solvent polarity).
- Employ computational reaction path analysis (e.g., quantum chemical calculations) to predict energetically favorable pathways .
Q. What strategies address contradictions in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) studies : Compare analogs with modifications in:
| Substituent | Biological Impact | Example Compounds |
|---|---|---|
| Piperazine | Enhanced receptor binding | Compound in |
| Pyridinyl | Improved solubility | Compound in |
| Chlorophenyl | Increased lipophilicity | Compound in |
- Molecular docking : Predict binding affinities to targets (e.g., serotonin receptors) using software like AutoDock .
Q. How can computational methods streamline reaction design and mechanistic studies?
- Reaction path searching : Use quantum mechanics (e.g., DFT) to model transition states and intermediates.
- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) .
- Molecular dynamics simulations : Study solvent effects and conformational stability of intermediates .
Q. What experimental approaches validate hypothesized biological targets?
- In vitro binding assays : Screen against receptor panels (e.g., GPCRs, kinases).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
- Cellular assays : Measure downstream effects (e.g., cAMP levels for GPCR activity) .
Methodological Guidance for Data Interpretation
Q. How to resolve spectral ambiguities in complex NMR data?
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., piperazine protons vs. pyridinyl protons).
- Variable-temperature NMR : Suppress dynamic effects (e.g., ring puckering in piperazine) .
Q. What purification techniques are optimal for isolating this compound?
- Column chromatography : Use gradient elution (e.g., hexane/EtOAc to DCM/MeOH) for polar intermediates.
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) for high-purity crystals .
Tables for Comparative Analysis
Q. Table 1: Key Structural Analogs and Their Activities
| Compound ID | Structural Variation | Observed Activity | Reference |
|---|---|---|---|
| Analog A | 4-Fluorophenyl | Anti-inflammatory | |
| Analog B | Trifluoromethyl | Antimicrobial | |
| Analog C | Methanesulfonyl | Kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
